molecular formula C9H7ClN2O B1501696 2-Chloro-6-methoxy-1,7-naphthyridine CAS No. 27017-57-8

2-Chloro-6-methoxy-1,7-naphthyridine

Cat. No. B1501696
CAS RN: 27017-57-8
M. Wt: 194.62 g/mol
InChI Key: WFAQOKONDXEOPE-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol. It is a derivative of the 1,5-naphthyridine family . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as a catalyst yields the corresponding 1,5-naphthyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Scientific Research Applications

Synthesis of Heterocycles

2-Chloro-6-methoxy-1,7-naphthyridine serves as a precursor in the synthesis of complex heterocycles. For instance, it is used in the facile synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines, which are synthesized from 2-chloro-3-formyl quinolines through a process involving the formation of imines and subsequent cyclization (Rajeev & Rajendran, 2010).

Chemical Transformations

This compound is also involved in complex chemical transformations. For example, 2-chloro- and 2-methoxy-3,6-dinitro-1,8-naphthyridine undergo transformations like dehydro-methylamination, which are controlled by the interaction of the frontal molecular orbitals of the reagents (Woźniak, Grzegożek, & Suryło, 2000).

Synthesis of Diamino-Naphthyridines

It is also used in the preparation of 2,7-diamino-1,8-naphthyridine, a valuable building block in supramolecular chemistry. This preparation involves nucleophilic aromatic substitution reactions and is scalable for large-scale production (Park, Mayer, Nakashima, & Zimmerman, 2005).

Development of Sensors

In the field of sensing technology, this compound derivatives have been utilized. For instance, an acridine-based sensor incorporating this compound has shown high selectivity and sensitivity for detecting Cu2+ ions both in aqueous solutions and on test papers (Dai et al., 2018).

properties

IUPAC Name

2-chloro-6-methoxy-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-6-2-3-8(10)12-7(6)5-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAQOKONDXEOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693861
Record name 2-Chloro-6-methoxy-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27017-57-8
Record name 2-Chloro-6-methoxy-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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